6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one
Description
Properties
IUPAC Name |
6-bromo-7-ethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-10-6-9-7(5-8(10)12)3-4-11(14)13-9/h5-6H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJZBMVSCPUZDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CCC(=O)NC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Description
- Starting Material: 6-Bromo-3,4-dihydroquinolin-2(1H)-one
- Reagents: Sodium hydride (NaH), tert-butyl 2-bromoacetate
- Solvent: Anhydrous N,N-dimethylformamide (DMF)
- Conditions:
- Sodium hydride (95% dry) is suspended in DMF at room temperature under inert nitrogen atmosphere.
- The quinolinone derivative is added and stirred for 30 minutes to deprotonate the nitrogen.
- tert-butyl 2-bromoacetate is then added, and the mixture is stirred at 20°C until the starting material is mostly consumed (monitored by LCMS).
- Workup: Quenching with methanol, extraction with ethyl acetate, washing with water, ammonium chloride solution, and brine, followed by drying and concentration.
- Isolation: Precipitation with ethyl ether and filtration to obtain tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate.
Yield and Purity
- Yield: 72%
- Purity: >97% by HPLC
- Characterization: LCMS m/z peaks at 285.9 (M-56+H), 363.9 (M+Na); 1H NMR confirms expected proton environment
Synthesis via n-Butyllithium-Mediated Lithiation and Subsequent Acidification
Reaction Description
- Starting Material: 6-Bromo-3,4-dihydro-2(1H)-quinolinone
- Reagents: n-Butyllithium (2.5 M in THF), ammonium chloride solution
- Solvent: Tetrahydrofuran (THF)
- Conditions:
- The quinolinone is dissolved in dry THF under nitrogen and cooled to -78°C.
- n-Butyllithium is added dropwise and stirred for 30 minutes at -78°C to generate the lithiated intermediate.
- Nitrogen gas is passed through dry ice and into the reaction vessel to maintain low temperature and inert atmosphere.
- The reaction mixture is allowed to warm to room temperature over 1 hour.
- Workup: Quenched with saturated ammonium chloride solution; non-acidic materials are extracted with ethyl acetate.
- Isolation: The aqueous layer is acidified with 2 M HCl, precipitating the product as a white solid, which is filtered, washed, and dried.
Product
- The product obtained is 2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid, a key intermediate towards the target compound
Comparative Data Table of Preparation Methods
| Parameter | Sodium Hydride Alkylation | n-Butyllithium Lithiation and Acidification |
|---|---|---|
| Starting Material | 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 6-Bromo-3,4-dihydro-2(1H)-quinolinone |
| Key Reagents | Sodium hydride, tert-butyl 2-bromoacetate | n-Butyllithium, ammonium chloride |
| Solvent | Anhydrous N,N-dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Temperature | Room temperature (20°C) | -78°C to room temperature |
| Atmosphere | Inert nitrogen | Inert nitrogen |
| Reaction Time | 0.5 hours stirring + reaction monitoring | 30 minutes at -78°C + 1 hour warming |
| Yield | 72% | Not explicitly stated; product isolated as solid |
| Purity | >97% (HPLC) | Not specified |
| Product | tert-butyl 2-(6-bromo-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate | 2-Oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid |
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding dihydroquinoline derivatives.
Substitution: Substitution reactions can replace the bromo or ethoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Derivatives with different functional groups replacing the bromo or ethoxy groups.
Scientific Research Applications
6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one with analogous tetrahydroquinolinones and related heterocycles, focusing on substituent effects, structural features, and applications.
Substituent Variations in Tetrahydroquinolinones
Key Insights :
- Ethoxy vs.
- Bromo Position: Bromine at position 6 (vs. 7 in 3-amino-7-bromo derivatives) may influence regioselectivity in cross-coupling reactions or binding interactions in drug-receptor systems .
- Fluorine Substitution : Fluorine’s electronegativity enhances polarity and stability, making fluoro-analogs more resistant to oxidative metabolism .
Heterocyclic Core Modifications
Key Insights :
- Quinoxaline vs.
- Isoquinoline Derivatives: The isoquinoline scaffold is structurally distinct, often leading to divergent pharmacological profiles compared to quinoline-based compounds .
Notes
- Synthesis Challenges : Ethoxy groups may require protective strategies during synthesis to prevent undesired side reactions .
Biological Activity
- Molecular Formula : CHBrN\O
- Molecular Weight : 270.13 g/mol
- Structural Features : The presence of both bromine and ethoxy groups enhances its reactivity and biological interactions.
Synthesis
The synthesis of 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves:
- Bromination : The bromination of 7-ethoxy-1,2,3,4-tetrahydroquinoline using reagents such as bromine or N-bromosuccinimide (NBS).
- Controlled Conditions : The reaction is conducted under controlled conditions to ensure selective bromination at the 6-position.
Antimicrobial and Antifungal Properties
While specific studies on this compound are scarce, compounds with similar structures have demonstrated antimicrobial and antifungal properties. For instance:
- Compounds in the tetrahydroquinoline family often exhibit activity against various bacterial strains and fungi due to their ability to disrupt cellular functions.
Anticancer Activity
The potential anticancer activity of this compound may arise from its structural features:
- Mechanism of Action : Similar compounds have been shown to interact with specific molecular targets involved in cell proliferation and apoptosis. They may inhibit enzymes or receptors critical for cancer cell growth.
Study on Related Compounds
A study focusing on spiro-tetrahydroquinoline derivatives highlighted their wound-healing properties in human keratinocyte cells. The results indicated that certain derivatives exhibited significant effects on cell viability and wound healing at specific concentrations (Table 1).
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 3b | 25 | 80 |
| 3c | 12.5 | 75 |
| 3i | 25 | Significant effect |
These findings suggest that derivatives of tetrahydroquinoline can influence cellular processes significantly, indicating potential therapeutic applications for compounds like this compound.
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Lacks the ethoxy group at the 7-position. |
| 7-Ethoxy-1,2,3,4-tetrahydroquinoline | Lacks the bromine atom at the 6-position. |
| 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline | Contains a methoxy group instead of an ethoxy group. |
The unique combination of bromine and ethoxy groups in this compound enhances its potential for diverse biological activities.
Q & A
Q. What are the standard synthetic routes for 6-Bromo-7-ethoxy-1,2,3,4-tetrahydroquinolin-2-one?
Answer: The synthesis typically involves:
- Hydrogenation : Reduction of nitro precursors (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) using Pd/C under H₂ in ethanol, followed by purification via flash chromatography (yields ~73%) .
- Substitution Reactions : Bromination at the 6-position using bromine in Et₂O at 0°C, adapted from protocols for analogous compounds .
- Ethoxy Group Introduction : Alkylation of hydroxyl precursors (e.g., 7-hydroxy derivatives) with ethylating agents like ethyl iodide in basic conditions.
Q. Key Optimization Parameters :
- Reaction time (2–48 hours) and temperature (0°C to reflux).
- Solvent choice (ethanol, Et₂O) for solubility and reaction efficiency.
Q. How can researchers purify and characterize this compound?
Answer:
- Purification :
- Characterization :
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 7.13 ppm for aromatic protons in brominated derivatives) .
- Mass Spectrometry (ESI) : Detect molecular ions (e.g., m/z 325.1 [M+1] for brominated analogs) .
- Melting Point Analysis : Compare with literature values (e.g., 233–237°C for hydroxyl analogs) .
Advanced Research Questions
Q. How do substituents (e.g., bromine, ethoxy) influence the compound’s reactivity and biological activity?
Answer:
- Bromine :
- Enhances lipophilicity, improving membrane permeability and target binding (e.g., enzyme inhibition) .
- Directs electrophilic substitution to specific positions via steric/electronic effects.
- Ethoxy Group :
- Acts as an electron-donating group, stabilizing intermediates in nucleophilic reactions.
- Modulates metabolic stability by reducing oxidative degradation.
Q. Substituent Similarity Analysis :
| Compound | Similarity Score | Key Feature |
|---|---|---|
| 6-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.87 | Core structure retention |
| 7-Bromo-3,4-dihydroquinolin-2(1H)-one | 0.94 | Positional isomerism |
| 6-Bromo-4-methyl derivative | 0.82 | Methyl group addition |
Data adapted from structural similarity studies .
Q. What mechanistic insights exist for reactions involving this compound?
Answer:
- Bromination : Proceeds via electrophilic aromatic substitution (EAS), with Br⁺ generated in situ from Br₂ in Et₂O .
- Reductive Amination : Hydrogenation of nitro groups involves Pd-catalyzed H₂ activation, forming amine intermediates critical for downstream functionalization .
- Thiophene Carboximidamide Conjugation : Achieved via nucleophilic substitution with methyl thiocarbamate hydroiodide (56–63% yields) .
Q. Analytical Tools :
- HPLC/GC-MS : Monitor reaction progress and byproduct formation .
- Kinetic Studies : Track substituent effects on reaction rates using UV-Vis spectroscopy.
Q. How can researchers address contradictions in biological activity data for brominated tetrahydroquinolines?
Answer:
- Data Validation Strategies :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values for enzyme inhibition).
- Control Experiments : Rule out nonspecific effects using bromine-free analogs.
- Case Study : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, solvent). Standardize protocols using CLSI guidelines.
Q. Example :
| Study | Reported Activity (MIC, μg/mL) | Key Variable |
|---|---|---|
| Study A | 12.5 | pH 7.4, DMSO solvent |
| Study B | >50 | pH 6.8, ethanol solvent |
Q. What are the challenges in scaling up synthesis for preclinical studies?
Answer:
- Critical Issues :
- Bromine Handling : Requires strict safety protocols due to toxicity and corrosivity .
- Yield Optimization : Scale-up of flash chromatography is impractical; switch to recrystallization or distillation.
- Process Chemistry Solutions :
- Continuous Flow Systems : Improve safety and efficiency for bromination steps.
- Green Solvents : Replace Et₂O with cyclopentyl methyl ether (CPME) for sustainability.
Q. How can computational modeling aid in studying this compound’s interactions?
Answer:
- Molecular Docking : Predict binding modes with targets (e.g., kinases) using AutoDock Vina.
- DFT Calculations : Analyze electronic effects of bromine/ethoxy groups on reaction intermediates.
- MD Simulations : Study stability in biological membranes (e.g., POPC lipid bilayers) .
Q. Table 1: Synthetic Yields for Key Intermediates
| Intermediate | Method | Yield | Reference |
|---|---|---|---|
| 6-Amino-3,4-dihydroquinolin-2(1H)-one | Hydrogenation (Pd/C, H₂) | 72.9% | |
| N-Thiophene carboximidamide derivative | Nucleophilic substitution | 43.7–63% | |
| Brominated analog | EAS in Et₂O | ~70% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
